Product packaging for Desmethyl Levofloxacin-d8(Cat. No.:)

Desmethyl Levofloxacin-d8

Cat. No.: B12413507
M. Wt: 355.39 g/mol
InChI Key: WKRSSAPQZDHYRV-ZKSRSRCVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Desmethyl Levofloxacin-d8 within Contemporary Pharmaceutical Research Methodologies

The development and validation of robust bioanalytical methods are fundamental to pharmaceutical research. These methods are essential for a variety of applications, including pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.comscholarsresearchlibrary.com The quantification of drugs and their metabolites in biological samples such as plasma, urine, and tissues presents significant challenges due to the complexity of these matrices and the potential for analytical variability. nebiolab.comwuxiapptec.com

Desmethyl Levofloxacin (B1675101) is one of the two primary metabolites of Levofloxacin identified in humans, though it possesses little to no pharmacological activity. fabad.org.trdrugbank.com The parent drug, Levofloxacin, is a broad-spectrum antibiotic used to treat a variety of bacterial infections. drugbank.com Understanding the metabolic fate of Levofloxacin is crucial, and this necessitates precise measurement of both the parent drug and its metabolites.

This is where this compound comes into play. As a stable isotope-labeled (SIL) analog of the natural metabolite, it is chemically identical to Desmethyl Levofloxacin but has a higher molecular weight due to the replacement of eight hydrogen atoms with deuterium (B1214612). medchemexpress.comveeprho.com This mass difference allows it to be distinguished from the unlabeled analyte by mass spectrometry (MS), a cornerstone technique in modern bioanalysis. clearsynth.comaptochem.com The use of this compound as an internal standard is a key component of advanced analytical methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comnih.gov

Strategic Importance of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis

Quantitative bioanalysis aims to determine the exact concentration of an analyte in a biological sample. clearsynth.com However, the entire analytical process, from sample collection and preparation to instrumental analysis, is prone to variability that can affect the accuracy and precision of the results. wuxiapptec.com These variations can arise from inconsistent sample recovery during extraction, fluctuations in instrument response, and matrix effects, where other components in the sample interfere with the analyte's signal. nebiolab.comclearsynth.com

The use of an internal standard (IS) is a widely accepted strategy to correct for these potential errors. biopharmaservices.com An ideal internal standard should behave as closely as possible to the analyte of interest throughout the entire analytical procedure. nebiolab.com Stable isotope-labeled internal standards are considered the "gold standard" for quantitative LC-MS assays because they fulfill this requirement almost perfectly. scispace.comnih.gov

The key advantages of using a SIL-IS like this compound include:

Similar Physicochemical Properties: Since the isotopic labeling results in only a minor change in molecular weight, the SIL-IS has nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.comclearsynth.com

Correction for Matrix Effects: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS. Because the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to more accurate quantification. clearsynth.comtexilajournal.comwaters.com

Improved Precision and Accuracy: By compensating for variations in sample preparation and instrument response, SIL-IS significantly improves the precision and accuracy of the analytical method. nebiolab.comtexilajournal.com The ratio of the analyte to the IS is used for quantification, which is more reliable than relying on the absolute response of the analyte alone. clearsynth.com

Enhanced Method Robustness: The use of a SIL-IS makes the analytical method more robust and less susceptible to minor variations in experimental conditions. aptochem.com

While highly beneficial, it is important to note that even SILs can sometimes exhibit slightly different chromatographic retention times or recoveries compared to the analyte, a phenomenon known as the "isotope effect". scispace.comnih.gov Therefore, careful method development and validation are always necessary.

Scope and Research Objectives for this compound-Centric Investigations

The primary research objective for investigations centered on this compound is its application as an internal standard for the accurate quantification of Levofloxacin and its metabolite, Desmethyl Levofloxacin, in various biological matrices. This overarching goal encompasses several specific research aims:

Development and Validation of Bioanalytical Methods: A key objective is to develop and validate sensitive and specific analytical methods, typically using LC-MS/MS, for the simultaneous determination of Levofloxacin and Desmethyl Levofloxacin. These methods are crucial for pharmacokinetic and toxicokinetic studies.

Pharmacokinetic and Metabolism Studies: By enabling precise quantification, this compound facilitates studies that characterize the absorption, distribution, metabolism, and excretion (ADME) of Levofloxacin. Research has shown that Levofloxacin undergoes limited metabolism, with less than 5% of a dose being excreted as metabolites like Desmethyl Levofloxacin. fabad.org.trdrugbank.com Studies in animal models, such as the Rhesus monkey, have also utilized these methods to understand the metabolic profile of Levofloxacin. nih.gov

Therapeutic Drug Monitoring (TDM): Accurate measurement of Levofloxacin levels is important in clinical settings to ensure therapeutic efficacy while minimizing potential toxicity. The use of this compound as an internal standard supports the development of reliable TDM assays. veeprho.com

Environmental Monitoring: The widespread use of antibiotics like Levofloxacin has led to concerns about their presence in the environment. Quantitative methods using this compound can be applied to measure the levels of Levofloxacin and its metabolites in environmental samples, such as wastewater, to assess environmental exposure. nih.gov

In essence, the focus of research involving this compound is not on its own biological effects, but on its role as a critical analytical tool that underpins a wide range of pharmaceutical and environmental research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18FN3O4 B12413507 Desmethyl Levofloxacin-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18FN3O4

Molecular Weight

355.39 g/mol

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1/i2D2,3D2,4D2,5D2

InChI Key

WKRSSAPQZDHYRV-ZKSRSRCVSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H]

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O

Origin of Product

United States

Methodological Paradigms for Quantitative Analysis Utilizing Desmethyl Levofloxacin D8

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of robust and sensitive LC-MS/MS methods is essential for the accurate measurement of desmethyl levofloxacin (B1675101) in complex biological samples. Desmethyl Levofloxacin-d8 is frequently employed as an internal standard in these assays to ensure reliable quantification veeprho.com. The method development process involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired sensitivity, specificity, and throughput.

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is critical to distinguish the analyte of interest from other matrix components, thereby reducing potential interference. A variety of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) systems have been utilized for the analysis of levofloxacin and its metabolites.

Key parameters that are optimized during method development include the choice of the analytical column, the composition of the mobile phase, and the flow rate. Reversed-phase columns, such as C18, are commonly employed for the separation of these compounds syncsci.comnih.govresearchgate.net. The mobile phase typically consists of a mixture of an aqueous component (often containing a buffer like ammonium (B1175870) formate or an acid such as formic acid to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile or methanol (B129727) syncsci.comnih.gov. Gradient elution, where the proportion of the organic solvent is varied during the analytical run, is often used to achieve optimal separation of compounds with different polarities within a short timeframe syncsci.comnih.gov.

For instance, one method utilized a mobile phase composed of ultra-pure water, acetonitrile, and an aqueous buffer containing ammonium acetate, acetic acid, and trifluoroacetic acid with a gradient elution syncsci.com. Another approach employed a mobile phase of 17:83 (v/v) acetonitrile and 0.1% (v/v) formic acid in water under isocratic conditions at 50°C with a flow rate of 1 mL/min researchgate.net. The goal is to achieve symmetric peak shapes and adequate resolution between levofloxacin, desmethyl levofloxacin, and the internal standard, this compound.

Table 1: Examples of Chromatographic Separation Parameters

ParameterCondition 1Condition 2Condition 3
Column Zorbax SB-C18 researchgate.netNucleosil C18 nih.govresearchgate.netAtlantis HILIC Silica nih.gov
Mobile Phase Acetonitrile and 0.1% formic acid in water (17:83, v/v) researchgate.netWater and acetonitrile (6:5) with phosphoric acid (pH 2.9) nih.govresearchgate.netAcetonitrile and 100 mM ammonium formate, pH 6.5 (82:18, v/v) nih.gov
Flow Rate 1 mL/min researchgate.netNot SpecifiedNot Specified
Elution Type Isocratic researchgate.netIsocratic nih.govresearchgate.netIsocratic nih.gov

Enhancement of Mass Spectrometric Detection Specificity and Sensitivity

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers high specificity and sensitivity for the detection of analytes. A triple quadrupole mass spectrometer is commonly coupled with the HPLC system for quantitative analysis journalofappliedbioanalysis.comresearchgate.net. The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode, which is well-suited for the ionization of compounds like levofloxacin and its metabolites syncsci.comjournalofappliedbioanalysis.com.

To maximize sensitivity and specificity, the instrument is operated in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode nih.govresearchgate.netjournalofappliedbioanalysis.com. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.

The specific mass transitions monitored for desmethyl levofloxacin are typically m/z 348.1 → 310.1, while for its deuterated internal standard, this compound, the transition is m/z 356.2 → 318.2 journalofappliedbioanalysis.com. Other critical parameters that are optimized include the spray voltage, capillary temperature, sheath gas pressure, and auxiliary gas pressure to ensure stable and efficient ionization journalofappliedbioanalysis.com.

Table 2: Mass Spectrometric Detection Parameters

ParameterValue/Setting
Ionization Mode Positive Electrospray Ionization (ESI) syncsci.comjournalofappliedbioanalysis.com
Detection Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) nih.govresearchgate.netjournalofappliedbioanalysis.com
Mass Transition (Desmethyl Levofloxacin) m/z 348.1 → 310.1 journalofappliedbioanalysis.com
Mass Transition (this compound) m/z 356.2 → 318.2 journalofappliedbioanalysis.com
Spray Voltage 3500 V syncsci.comjournalofappliedbioanalysis.com
Capillary Temperature 350°C journalofappliedbioanalysis.com

Methodological Approaches for Matrix Effect Compensation

The "matrix effect" is a well-known phenomenon in LC-MS/MS analysis where components of the biological matrix (e.g., plasma, serum, urine) co-eluting with the analyte can suppress or enhance its ionization, leading to inaccurate and imprecise results nih.gov. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for these matrix effects nih.govnih.gov.

Because this compound is structurally and chemically almost identical to the analyte (desmethyl levofloxacin), it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and reliable quantification nih.gov.

Sample preparation techniques also play a crucial role in minimizing matrix effects. Protein precipitation is a common and straightforward method for sample cleanup, where a solvent like methanol is added to the plasma or serum sample to precipitate proteins, which are then removed by centrifugation researchgate.netjournalofappliedbioanalysis.comscholarsresearchlibrary.com. The resulting supernatant, which contains the analyte and internal standard, is then injected into the LC-MS/MS system journalofappliedbioanalysis.com.

Validation of Bioanalytical Methods Employing this compound

Once an LC-MS/MS method is developed, it must undergo rigorous validation to ensure its reliability and suitability for its intended purpose. Bioanalytical method validation is performed in accordance with guidelines from regulatory agencies and includes the assessment of several key parameters.

Rigorous Assessment of Accuracy and Precision Methodologies

Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements of the same sample. Both intra-day (within the same day) and inter-day (on different days) accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicates.

For a method to be considered accurate and precise, the deviation of the mean from the nominal value (accuracy) should typically be within ±15% (±20% for the lower limit of quantification, LLOQ), and the coefficient of variation (CV) for precision should also be within 15% (20% for LLOQ) fda.gov. For example, in a validated method for desmethyl levofloxacin, the within-day precision ranged from 1.5% to 5.0%, and the between-day precision was between 0.0% and 3.3% researchgate.net. The accuracy for the same analyte ranged from 0.2% to 15.6% researchgate.net.

Table 3: Accuracy and Precision Data for Desmethyl Levofloxacin Quantification

ParameterAcceptance CriteriaReported Values
Intra-day Precision (CV%) ≤15%1.5% to 5.0% researchgate.net
Inter-day Precision (CV%) ≤15%0.0% to 3.3% researchgate.net
Accuracy (% Deviation) ±15%0.2% to 15.6% researchgate.net

Comprehensive Evaluation of Method Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range of the assay is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To establish linearity, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The curve is then fitted with a linear regression model. The correlation coefficient (r²) is a measure of the goodness of fit, and a value of 0.99 or greater is generally considered acceptable.

For the quantification of desmethyl levofloxacin, a linear response was observed in the concentration range of 0.10 to 4.99 mg/L with a correlation coefficient (R²) of 0.998 journalofappliedbioanalysis.comresearchgate.netresearchgate.net. The lower limit of quantification (LLOQ) for this method was established at 0.10 mg/L journalofappliedbioanalysis.comresearchgate.netresearchgate.net. Another study demonstrated linearity for levofloxacin in the range of 40 to 10000 ng/mL with a correlation coefficient greater than 0.9999 nih.govresearchgate.net.

Table 4: Linearity and Range for Desmethyl Levofloxacin Analysis

ParameterReported Value
Linearity Range 0.10 to 4.99 mg/L journalofappliedbioanalysis.comresearchgate.netresearchgate.net
Correlation Coefficient (r²) 0.998 journalofappliedbioanalysis.comresearchgate.netresearchgate.net
Lower Limit of Quantification (LLOQ) 0.10 mg/L journalofappliedbioanalysis.comresearchgate.netresearchgate.net

Methodological Investigations into Sample Stability and Recovery

Ensuring the stability of an analyte and its internal standard in a biological matrix is paramount for reliable quantitative analysis. While specific stability data for this compound is not extensively published, the stability of the analyte, N-desmethyl levofloxacin, has been assessed under various conditions as part of method validation for bioanalytical assays. In a study by Ghimire et al., the stability of N-desmethyl levofloxacin in human serum was confirmed through a series of tests, with the co-analyzed this compound implicitly demonstrating comparable stability due to the consistent accuracy and precision of the results.

The stability of N-desmethyl levofloxacin, and by extension its deuterated internal standard, is typically evaluated under the following conditions:

Freeze-Thaw Stability: This test assesses the stability of the analyte after repeated cycles of freezing and thawing. Typically, quality control (QC) samples at low and high concentrations are frozen and thawed for at least three cycles before analysis. The analyte is considered stable if the deviation from the nominal concentration is within acceptable limits, generally ±15%.

Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte in the biological matrix at room temperature for a period that reflects the typical sample handling time. QC samples are kept at room temperature and then analyzed.

Long-Term Stability: To ensure analyte integrity during storage, QC samples are stored at a specified temperature (e.g., -20°C or -70°C) for an extended period that exceeds the duration of the study sample storage.

Post-Preparative (Autosampler) Stability: This assesses the stability of the processed samples in the autosampler. In the method developed by Ghimire et al., autosampler stability was confirmed for up to 7 days. researchgate.net

The recovery of an analyte and its internal standard from the biological matrix is a measure of the efficiency of the extraction procedure. The use of a stable isotope-labeled internal standard like this compound is particularly advantageous as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies. This co-behavior allows for accurate correction of any analyte loss during sample preparation. While specific recovery percentages for this compound are not detailed in the available literature, the consistent and reproducible results from methods utilizing it suggest that its recovery is adequate and tracks that of the analyte.

Table 1: Stability of N-desmethyl levofloxacin in Human Serum

Stability TestConditionsConcentration LevelsAcceptance Criteria (% deviation)
Freeze-Thaw3 cycles, -20°C to room temp.Low and High QC≤ 15%
Short-TermRoom temperature for 24 hoursLow and High QC≤ 15%
Long-Term-20°C for the duration of the studyLow and High QC≤ 15%
Post-PreparativeAutosampler at 4°C for 7 daysLow and High QC≤ 15%

This table represents typical stability testing parameters for N-desmethyl levofloxacin. The stability of this compound is inferred to be comparable due to its structural similarity and its role as an effective internal standard.

Analytical Strategies for Selectivity and Carryover Mitigation

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of quantifying N-desmethyl levofloxacin, potential interferences can arise from endogenous matrix components, the parent drug (Levofloxacin), and other metabolites. The use of a highly selective analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary strategy to ensure selectivity. By monitoring specific precursor-to-product ion transitions for both N-desmethyl levofloxacin and this compound, the method can effectively distinguish the analyte and internal standard from other co-eluting substances.

The use of a stable isotope-labeled internal standard like this compound is in itself a powerful tool for enhancing selectivity and mitigating matrix effects. Since this compound has a different mass-to-charge ratio (m/z) from the unlabeled analyte, the mass spectrometer can easily distinguish between them, eliminating any potential for interference from the internal standard on the analyte signal.

Carryover is a phenomenon in which a small amount of an analyte from a preceding sample is carried over into the subsequent sample, potentially leading to inaccurate results, especially for samples with low analyte concentrations. Strategies to mitigate carryover in methods utilizing this compound include:

Optimization of Chromatographic Conditions: Developing a robust chromatographic method with sufficient elution strength to ensure that all of the analyte and internal standard from one injection are eluted from the column before the next injection.

Injector and Autosampler Washing: Implementing a rigorous wash cycle for the injector needle and port with a strong solvent to remove any residual analyte between injections.

Blank Injections: Injecting a blank sample after a high-concentration sample to assess the extent of carryover. If carryover is observed, the injection sequence can be modified, for example, by interspersing blank injections between study samples.

In the LC-MS/MS method for the determination of levofloxacin and its metabolite, desmethyl-levofloxacin, in human serum, the use of this compound as an internal standard, coupled with the inherent selectivity of the MS/MS detection, ensures the high selectivity of the assay. researchgate.netjournalofappliedbioanalysis.com

Sample Preparation Methodologies for this compound-Aided Quantification

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interfering substances, and concentrate the sample to a level suitable for analysis. The choice of sample preparation technique depends on the nature of the analyte, the complexity of the matrix, and the sensitivity required for the assay.

Development of Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a highly effective technique for sample clean-up and concentration. It involves passing the sample through a solid sorbent that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent.

While a specific SPE protocol validated with this compound is not detailed in the available literature, a general procedure for the extraction of fluoroquinolones like levofloxacin and its metabolites from biological fluids would typically involve the following steps:

Sample Pre-treatment: The biological sample (e.g., plasma, serum) is first treated to disrupt protein binding, often by acidification or dilution with a buffer. This compound internal standard is added at this stage.

Column Conditioning: The SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase sorbent) is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.

Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering substances, while the analyte and internal standard remain bound to the sorbent.

Elution: The analyte and internal standard are eluted from the cartridge with a small volume of a strong solvent (e.g., methanol containing a small percentage of acid or base).

Evaporation and Reconstitution: The eluate is often evaporated to dryness and then reconstituted in the mobile phase for injection into the LC-MS/MS system.

Optimization of Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the analysis of N-desmethyl levofloxacin using this compound, an LLE protocol would be optimized by selecting an appropriate organic solvent and adjusting the pH of the aqueous phase to maximize the extraction efficiency of the analyte and internal standard.

A typical LLE procedure would involve:

Sample Preparation: The biological sample is spiked with the this compound internal standard. The pH of the sample may be adjusted to ensure that N-desmethyl levofloxacin is in a neutral, more organic-soluble form.

Extraction: An immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is added to the sample, and the mixture is vortexed or shaken to facilitate the transfer of the analyte and internal standard into the organic phase.

Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.

Collection and Evaporation: The organic layer containing the analyte and internal standard is transferred to a clean tube and evaporated to dryness.

Reconstitution: The residue is reconstituted in the mobile phase for analysis.

The choice of the extraction solvent and the pH of the aqueous phase are critical parameters that need to be carefully optimized to achieve high and reproducible recovery.

Advancements in Protein Precipitation (PPT) Strategies

Protein precipitation is a simple and rapid method for sample preparation, particularly suitable for high-throughput analysis. It involves adding a precipitating agent, usually an organic solvent or an acid, to the biological sample to denature and precipitate proteins.

A widely used and effective protein precipitation protocol for the quantification of N-desmethyl levofloxacin using this compound as an internal standard has been described by Ghimire et al. researchgate.netjournalofappliedbioanalysis.com This method involves the following steps:

To 100 µL of serum in a polypropylene tube, 750 µL of a precipitating reagent containing the this compound internal standard is added. journalofappliedbioanalysis.com The precipitating agent is typically acetonitrile or methanol.

The mixture is vortexed for 1 minute to ensure thorough mixing and complete protein precipitation. journalofappliedbioanalysis.com

The mixture is then centrifuged at a high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins. journalofappliedbioanalysis.com

A small aliquot (e.g., 2 µL) of the clear supernatant is directly injected into the LC-MS/MS system for analysis. journalofappliedbioanalysis.com

This method is advantageous due to its simplicity, speed, and minimal sample handling, which reduces the potential for analytical errors. The use of this compound in the precipitating reagent ensures that the internal standard is added early in the process, allowing it to accurately correct for any variability in the subsequent steps.

Table 2: Protein Precipitation Protocol for N-desmethyl levofloxacin Analysis

StepProcedureDetails
1Sample and Reagent AdditionTo 100 µL of serum, add 750 µL of precipitating reagent containing this compound.
2MixingVortex the mixture for 1 minute.
3CentrifugationCentrifuge at 10,000 rpm for 5 minutes.
4AnalysisInject 2 µL of the supernatant into the LC-MS/MS system.

Source: Adapted from Ghimire et al. researchgate.netjournalofappliedbioanalysis.com

Application of Desmethyl Levofloxacin D8 in Pharmacokinetic and Drug Metabolism Methodologies

Methodological Frameworks for Pharmacokinetic Study Design and Sample Analysis

The application of Desmethyl Levofloxacin-d8 is foundational to the development of robust methodological frameworks for pharmacokinetic (PK) studies. Its use as a stable isotope-labeled internal standard (SIL-IS) is a key component in ensuring the reliability of the data generated from sample analysis, which in turn informs the mathematical modeling of a drug's journey through the body.

Quantitative Bioanalysis in Preclinical Pharmacokinetic Investigations

In preclinical pharmacokinetic investigations, the accurate measurement of drug concentrations in biological matrices is paramount. This compound serves as an ideal internal standard for the quantification of Levofloxacin (B1675101) and its non-deuterated desmethyl metabolite in samples such as plasma, urine, and tissue homogenates. veeprho.com The primary analytical technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The utility of this compound in this context stems from its properties. Being labeled with eight deuterium (B1214612) atoms gives it a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing the mass spectrometer to differentiate between the two. However, its chemical and physical properties are nearly identical to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow it to effectively compensate for variations in sample preparation and instrument response, significantly improving the precision and accuracy of the quantitative results. veeprho.com

Table 1: Role of this compound in Quantitative Bioanalysis

Feature Contribution to Methodology Advantage
Stable Isotope Labeling Provides a mass shift from the analyte without altering physicochemical properties. Co-elutes with the analyte, providing optimal correction for matrix effects and instrument variability.
Chemical Similarity Mimics the analyte during sample extraction and processing steps. Corrects for analyte loss during sample preparation, ensuring high accuracy and precision.

| Mass Spectrometry Detection | Allows for simultaneous detection of the internal standard and the analyte. | Enhances the reliability and robustness of the LC-MS/MS method for therapeutic drug monitoring and PK studies. veeprho.com |

Methodological Contributions to Compartmental and Non-Compartmental Pharmacokinetic Modeling Inputs

Pharmacokinetic modeling uses mathematical models to describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. humapub.com The concentration-time data derived from bioanalytical methods are the essential inputs for these models. The high-quality data obtained using this compound as an internal standard are crucial for the accuracy of both compartmental and non-compartmental PK analyses. allucent.comarvojournals.org

Non-Compartmental Analysis (NCA): This model-independent approach calculates key PK parameters, such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and half-life (t½), directly from the observed data using algebraic equations. allucent.com The precision of these calculated parameters is directly dependent on the accuracy of the input concentration data.

Compartmental Analysis: This method uses mathematical models to describe the body as a series of interconnected compartments (e.g., central, peripheral). gdddrjournal.comuoanbar.edu.iq The concentration data are fitted to these models to estimate rate constants for drug transfer between compartments and for elimination from the body. humapub.com Accurate data ensures a better fit of the model and more reliable estimates of parameters like volume of distribution (Vd) and clearance (CL). nih.gov

The reliable quantification facilitated by this compound ensures that the data fed into these models accurately reflects the drug's behavior, leading to more dependable predictions of its pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters Informed by Accurate Bioanalysis

Modeling Approach Key Parameters Derived Contribution of High-Quality Data
Non-Compartmental Cmax, Tmax, AUC, t½, Mean Residence Time (MRT) Ensures accurate calculation of exposure and elimination parameters directly from measured concentrations. impactfactor.org

| Compartmental | Clearance (CL), Volume of Distribution (Vd), Absorption/Distribution/Elimination Rate Constants (k) | Provides reliable data points for curve fitting, leading to more robust and predictive models of drug disposition. nih.gov |

Analytical Strategies for In Vitro and In Vivo Drug Metabolism Studies

Understanding how a drug is metabolized is a critical aspect of drug development. This compound plays a significant role in the analytical strategies used to investigate the metabolic fate of Levofloxacin both in laboratory assays and within living organisms.

Application in Microsomal and Hepatocyte Incubation Analysis Methodologies

In vitro metabolism studies are standard practice for predicting a drug's metabolic clearance in the body. bioivt.com Two common systems are liver microsomes, which contain phase I metabolizing enzymes (like cytochrome P450s), and hepatocytes (whole liver cells), which contain both phase I and phase II enzymes. nih.govnih.gov

In these assays, the parent drug (Levofloxacin) is incubated with microsomes or hepatocytes, and its disappearance over time is monitored. nih.gov this compound is used as an internal standard to accurately quantify the remaining concentration of Levofloxacin at various time points. This allows for the precise calculation of the intrinsic clearance (CLint), a measure of the metabolic stability of the compound. nih.gov An accurate CLint value is essential for predicting hepatic clearance in vivo.

Methodological Approaches for Metabolite Identification and Quantification in Biological Systems

One of the metabolic pathways for Levofloxacin is N-desmethylation, which produces the metabolite N-Desmethyl Levofloxacin. To understand the full disposition of the drug, it is necessary to identify and quantify its major metabolites in biological samples from in vivo studies.

Table 3: Analytical Workflow for Metabolite Quantification

Step Action Role of this compound
1. Sample Collection Biological samples (e.g., plasma, urine) are collected from an in vivo study. Not applicable.
2. Sample Preparation A known amount of this compound is spiked into the sample. The sample is then processed (e.g., protein precipitation, liquid-liquid extraction) to isolate the analytes. Acts as a carrier and corrects for any loss of the N-Desmethyl Levofloxacin metabolite during the extraction process.
3. LC-MS/MS Analysis The extracted sample is injected into the LC-MS/MS system. Co-elutes with the target metabolite and provides a stable reference signal for quantification, correcting for matrix effects and instrument fluctuations.

| 4. Data Processing | The peak area ratio of the N-Desmethyl Levofloxacin metabolite to this compound is calculated and compared to a calibration curve to determine the metabolite's concentration. | The stable ratio ensures that the final calculated concentration is accurate and precise. |

Research on the Synthesis and Quality Assurance of Desmethyl Levofloxacin D8 As a Standard

Methodologies for Stable Isotope Labeling in Desmethyl Levofloxacin-d8 Synthesis

Stable isotope labeling is a technique where non-radioactive isotopes are incorporated into molecules to act as tracers without altering the molecule's chemical properties. metsol.com For this compound, deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is introduced into the molecular structure. The synthesis of such labeled compounds for use as internal standards requires strategic planning to ensure high isotopic enrichment and chemical purity.

The synthesis of this compound typically involves the incorporation of a deuterium-labeled precursor during the synthetic route. The most common strategy leverages the known synthesis of the parent compound, N-Desmethyl Levofloxacin (B1675101). This process generally involves the nucleophilic substitution reaction between (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] nih.govrsc.orgbenzoxazine-6-carboxylic acid and a piperazine (B1678402) synthon. nih.gov

To achieve the desired d8 labeling, a deuterated version of the piperazine reagent, specifically piperazine-d8, is used. In this molecule, all eight hydrogen atoms on the piperazine ring are replaced with deuterium atoms. This reagent is commercially available and is reacted with the fluoroquinolone core structure to yield the final this compound product.

Synthetic Route Overview:

Starting Materials: The primary precursors are (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] nih.govrsc.orgbenzoxazine-6-carboxylic acid and piperazine-d8.

Reaction: The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF), in the presence of a base like sodium bicarbonate (NaHCO₃) to facilitate the nucleophilic aromatic substitution at the C-10 position of the quinolone ring. nih.gov

Optimization: Route optimization focuses on maximizing the yield and minimizing impurities. This includes controlling reaction parameters such as temperature, reaction time, and the stoichiometry of reactants. Purification of the final product is often achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture, to isolate the compound with high chemical purity. sciforum.net

The table below outlines the key components and conditions for the synthesis.

ParameterDescriptionPurpose
Quinolone Core (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] nih.govrsc.orgbenzoxazine-6-carboxylic acidProvides the main structural framework of the molecule.
Deuterated Reagent Piperazine-d8Introduces the stable isotope label onto the piperazine ring.
Solvent Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)Provides a suitable medium for the reaction.
Base Sodium Bicarbonate (NaHCO₃)Facilitates the nucleophilic substitution reaction. nih.gov
Purification RecrystallizationRemoves unreacted starting materials and side products to achieve high chemical purity. sciforum.net

Advanced Analytical Methodologies for Isotopic Purity Determination

After synthesis, it is crucial to verify the isotopic purity of this compound. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. Advanced analytical techniques are employed to confirm both the degree of deuteration and the specific location of the labels. rsc.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of a labeled compound. nih.gov It can distinguish between molecules with very small mass differences, such as those resulting from the substitution of hydrogen with deuterium. nih.gov

In the analysis of this compound, HRMS measures the relative abundance of the fully deuterated molecule (containing eight deuterium atoms) compared to its isotopologues, which may contain fewer deuterium atoms (d0 to d7) or natural abundance heavy isotopes like ¹³C. nih.govresearchgate.net The isotopic purity is calculated based on the relative intensities of these distinct ion peaks in the mass spectrum. nih.gov The high resolving power of HRMS allows for the separation of the desired deuterated species from other ions that might have the same nominal mass but different exact masses. nih.gov

IsotopologueDescriptionExpected Mass Difference from d0
d0 Non-deuterated Desmethyl Levofloxacin0
d1-d7 Partially deuterated species+1 to +7 Da
d8 Fully deuterated this compound+8 Da

While HRMS confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the exact location of the deuterium atoms within the molecule. rsc.org

¹H NMR (Proton NMR): In a ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperazine ring should be absent or significantly diminished. The disappearance of these signals confirms that deuteration has occurred at the intended positions.

²H NMR (Deuterium NMR): A ²H NMR experiment can be performed to directly observe the deuterium atoms. The spectrum will show signals at chemical shifts corresponding to the deuterated positions, providing definitive proof of the labeling site.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also provide information about deuteration. The carbon signals for the deuterated positions will show coupling to deuterium (C-D coupling) and may appear as multiplets, which is different from the C-H coupling seen in the unlabeled compound.

Together, these NMR techniques provide a comprehensive picture of the molecular structure, confirming that the stable isotopes are located exclusively on the piperazine moiety as intended. rsc.org

Methodological Validation of Chemical Purity and Identity of Reference Standards

For this compound to be used as a reliable reference standard, its chemical purity and identity must be rigorously validated. Methodological validation ensures that the analytical procedures used for quality control are accurate, precise, and reproducible. researchgate.netjnu.ac.bd

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the chemical purity of pharmaceutical standards. researchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method, often coupled with an ultraviolet (UV) or mass spectrometry (MS) detector, is employed to separate the main compound from any process-related impurities or degradation products. researchgate.netshimadzu.com

The validation of the HPLC method is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradants. caribjscitech.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. caribjscitech.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jnu.ac.bd

The table below summarizes typical parameters for an HPLC method used for the purity assessment of levofloxacin and its related substances.

HPLC ParameterTypical Condition
Column C18 or C8 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) shimadzu.comcaribjscitech.com
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) researchgate.netcaribjscitech.com
Detection UV at approximately 294-340 nm or Mass Spectrometry (MS) jnu.ac.bdcaribjscitech.com
Flow Rate 0.5 - 1.0 mL/min jnu.ac.bdresearchgate.net
Column Temperature Ambient or controlled (e.g., 42°C) caribjscitech.com
Purity Acceptance Criteria Typically >98% or as per pharmacopeial standards

By implementing these comprehensive synthesis and quality assurance protocols, this compound can be reliably produced as a high-quality reference standard for critical bioanalytical applications.

Emerging Methodological Applications and Future Research Trajectories

Integration of Desmethyl Levofloxacin-d8 in High-Throughput Bioanalytical Platforms

In high-throughput environments, automated sample preparation is common. The addition of an internal standard like this compound early in this process allows for the correction of variability introduced during extraction, handling, and injection. aptochem.com Because SIL-ISs such as this compound have nearly identical chemical and physical properties to the analyte (Desmethyl Levofloxacin), they exhibit the same extraction recovery and ionization response in mass spectrometry, making them the ideal choice for controlling analytical variability. aptochem.comwuxiapptec.com This precise tracking is vital in high-throughput settings where even minor systematic errors can compromise large datasets.

Novel Methodological Developments for Ultra-Trace Analysis

Achieving sensitive and accurate quantification of analytes at very low concentrations, known as ultra-trace analysis, is a significant challenge in bioanalytics. Methodological developments leveraging advanced instrumentation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for this purpose. researchgate.nettechnologynetworks.com The use of a deuterated internal standard like this compound is central to the success of these sensitive methods. technologynetworks.com LC-MS/MS offers high selectivity and sensitivity, making it a cornerstone of modern analytical science for detecting trace levels of substances. technologynetworks.comchromatographyonline.com

Recent advancements focus on improving ionization efficiency and developing mass analyzers with higher resolution and faster data acquisition to push the limits of detection even lower. chromatographyonline.com For instance, a rapid LC-MS/MS method was developed for the determination of levofloxacin (B1675101) and its metabolite, desmethyl-levofloxacin, in human serum with a lower limit of quantification of 0.10 mg/L. researchgate.net In such methods, this compound would serve to correct for matrix effects and fluctuations in instrument response, which become more pronounced at trace levels. clearsynth.comwisdomlib.org By co-eluting with the target analyte, the deuterated standard experiences the same ionization suppression or enhancement, ensuring that the ratio of analyte to internal standard remains constant and the quantification remains accurate. kcasbio.comtexilajournal.com

Theoretical and Practical Considerations for Multi-Analyte Quantification Methodologies

The simultaneous quantification of multiple analytes presents unique challenges, particularly concerning the selection and performance of internal standards. nih.gov While a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for each analyte, practical constraints such as cost and availability often necessitate alternative strategies.

Theoretical Ideal vs. Practical Application: Theoretically, each analyte in a multi-component assay should have its own co-eluting SIL-IS to accurately correct for individual matrix effects and instrumental variability. bris.ac.uk However, in practice, a single structural analog or a SIL-IS of one analyte is sometimes used to quantify several related compounds. nih.gov This can lead to inaccuracies if the internal standard does not perfectly track the behavior of every analyte throughout the analytical process. nih.gov For example, in an assay measuring both Levofloxacin and Desmethyl Levofloxacin, using only this compound might not perfectly compensate for variations affecting the parent drug due to slight differences in physicochemical properties.

Matrix Effects and Crosstalk: A primary concern in multi-analyte quantification is the "matrix effect," where co-eluting substances from the biological sample suppress or enhance the ionization of the analytes and their internal standards. kcasbio.comnih.govmyadlm.org Deuterated internal standards are highly effective at correcting for these effects because they are chromatographically and chemically almost identical to the analyte. researchgate.netlcms.cz However, differential matrix effects can occur if there is even a slight chromatographic separation between the analyte and its deuterated standard, which can happen due to the kinetic isotope effect. bris.ac.ukmyadlm.org It is crucial to ensure complete co-elution to achieve maximum correction. bris.ac.uk

Another consideration is crosstalk, where the signal from an analyte contributes to the signal of the internal standard, or vice versa. This is particularly relevant when the mass difference between the analyte and the deuterated standard is small. wuxiapptec.com The mass increase for this compound should be sufficient to ensure its signal is outside the natural isotopic distribution of the unlabeled analyte. aptochem.com

ConsiderationTheoretical IdealPractical Challenges & Solutions
Internal Standard Selection A unique, co-eluting stable isotope-labeled internal standard (SIL-IS) for every analyte. bris.ac.ukCost and availability can be prohibitive. A single SIL-IS may be used for closely related analytes, but requires thorough validation to ensure it tracks all compounds effectively. nih.gov
Matrix Effects The SIL-IS perfectly mimics the analyte, experiencing identical ion suppression/enhancement for complete correction. wuxiapptec.comkcasbio.comSlight chromatographic separation between analyte and deuterated IS can lead to differential matrix effects. myadlm.org Solution: Optimize chromatography to ensure complete peak overlap. bris.ac.uk
Crosstalk Mass difference between analyte and IS is sufficient to prevent any signal overlap.Insufficient mass difference can cause interference. Solution: Use standards with a mass increase of +6 or +7 to avoid the natural mass distribution of the analyte. aptochem.com
Analyte-on-IS Interference The concentration of the internal standard is chosen to be unaffected by high concentrations of the analyte.In samples with very high analyte concentrations, the analyte can suppress the ionization of the internal standard. nih.gov Solution: Carefully evaluate IS peak area across all clinical samples. nih.gov

Q & A

Q. What analytical techniques are recommended for quantifying Desmethyl Levofloxacin-d8 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD) is optimal. CID provides robust fragmentation for quantification, while UVPD generates unique fragments (e.g., m/z 366 and 322) for confirmatory analysis, especially at low concentrations (0.5 ng/mL LOQ) . Validate methods using calibration curves (5–500 ng/mL) and quality control samples (LQC, MQC, HQC) to ensure accuracy (±15%) and precision (CV <20%) .

Q. How should researchers address potential interference from matrix components during LC-MS/MS analysis?

  • Perform protein precipitation to remove plasma proteins.
  • Use enhanced product ion (EPI) scans to distinguish analyte-specific fragments from background noise.
  • Validate selectivity by analyzing blank matrices from ≥6 sources and spiked samples .
  • Optimize CID collision energy (e.g., 30 eV) and UVPD irradiation time (e.g., 170 ms) to minimize co-eluting interferences .

Q. What stability considerations are critical for this compound in experimental workflows?

  • Store stock solutions in inert solvents (e.g., methanol) at −80°C.
  • Conduct short-term (room temperature, 24 hr), long-term (−80°C, 30 days), and freeze-thaw (3 cycles) stability tests in biological matrices.
  • Monitor degradation using retention time shifts and fragment ion ratios (e.g., m/z 538→508 for this compound) .

Advanced Research Questions

Q. How can CID and UVPD be synergistically applied to resolve discrepancies in fragmentation patterns?

  • Step 1 : Perform CID fragmentation to generate primary ions (e.g., m/z 297, 280, 189).
  • Step 2 : Apply UVPD (266 nm) to residual precursor ions or CID fragments to produce complementary ions (e.g., m/z 366, 322).
  • Step 3 : Compare spectra across techniques to confirm analyte identity in complex matrices (Fig. 6B, 7D) .
  • Note : UVPD is particularly effective for metabolites with conjugated π-bonds, while CID is preferable for aromatic structures .

Q. What statistical approaches ensure robust validation of this compound quantification methods?

  • Accuracy/Precision : Use ≥3 validation batches with five replicates at LLOQ, LQC, MQC, HQC. Acceptable criteria: ±15% deviation (20% for LLOQ) .
  • Linearity : Apply weighted least-squares regression (1/x²) to calibration curves.
  • Table : Example validation parameters from a comparable study:
ParameterLLOQ (0.5 ng/mL)LQC (1.5 ng/mL)MQC (75 ng/mL)HQC (400 ng/mL)
Accuracy (%)98.2102.496.8104.1
Precision (CV%)8.76.34.95.5

Adapted from .

Q. How should researchers design studies to reconcile conflicting data on metabolite stability across literature?

  • Hypothesis Testing : Compare degradation rates under varying pH, temperature, and light exposure.
  • Cross-Validation : Replicate published protocols using identical equipment (e.g., Agilent 6495 Triple Quadrupole) and matrices.
  • Meta-Analysis : Use PRISMA guidelines to systematically evaluate methodological heterogeneity (e.g., extraction solvents, column types) .

Q. What strategies improve detection sensitivity for this compound in low-abundance samples?

  • Ionization Optimization : Use electrospray ionization (ESI) in positive mode with 0.1% formic acid.
  • Signal Enhancement : Pre-concentrate samples via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
  • Data Acquisition : Employ scheduled multiple reaction monitoring (MRM) with dwell times ≥50 ms to maximize sensitivity .

Methodological and Ethical Considerations

Q. How can researchers ensure compliance with ethical guidelines when using human-derived samples?

  • Obtain informed consent and IRB approval for plasma sample collection.
  • Anonymize data by replacing participant IDs with unique codes.
  • Follow ISO 15189 standards for clinical laboratory practices .

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating research questions on metabolite kinetics?

  • FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (novel fragmentation pathways), Novel (understudied deuterated analogs), Ethical, and Relevant (therapeutic monitoring applications).
  • PICO Framework : Define Population (e.g., human plasma), Intervention (this compound dosing), Comparison (parent drug kinetics), Outcome (clearance rates) .

Q. How should conflicting results between in vitro and in vivo metabolite profiles be addressed?

  • Controlled Experiments : Compare hepatic microsome assays with pharmacokinetic studies in animal models.
  • Computational Modeling : Use physiologically based pharmacokinetic (PBPK) software to simulate metabolite formation.
  • Peer Review : Submit methodological details for open peer critique to identify protocol gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.